

# Application Notes and Protocols: 3-Formylphenyl 4-chlorobenzoate in Organic Synthesis

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## Compound of Interest

Compound Name: 3-Formylphenyl 4-chlorobenzoate

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This document provides detailed application notes and protocols for the utilization of **3-Formylphenyl 4-chlorobenzoate** in various organic synthesis applications. Due to the limited availability of specific experimental data for this compound, this guide presents generalized, representative protocols for key reactions where this molecule can serve as a crucial building block. The methodologies are based on well-established organic transformations of aromatic aldehydes.

## Synthesis of 3-Formylphenyl 4-chlorobenzoate

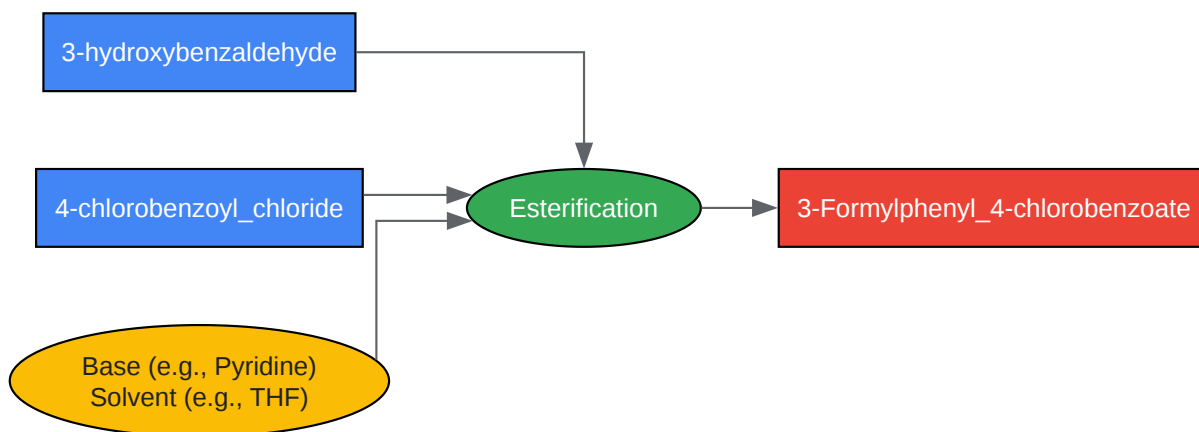
**3-Formylphenyl 4-chlorobenzoate** can be synthesized via esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride. A similar procedure has been reported for the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, which can be adapted for this synthesis.<sup>[1]</sup>

### Experimental Protocol: Esterification

- Dissolve 3-hydroxybenzaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

- Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.
- Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in the same solvent to the reaction mixture.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **3-Formylphenyl 4-chlorobenzoate**.

#### Proposed Synthesis Workflow



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Caption: Proposed synthesis of **3-Formylphenyl 4-chlorobenzoate**.

## Applications in Carbon-Carbon Bond Forming Reactions

The aldehyde functional group in **3-Formylphenyl 4-chlorobenzoate** is a versatile handle for various carbon-carbon bond-forming reactions, making it a valuable intermediate in the synthesis of complex organic molecules.

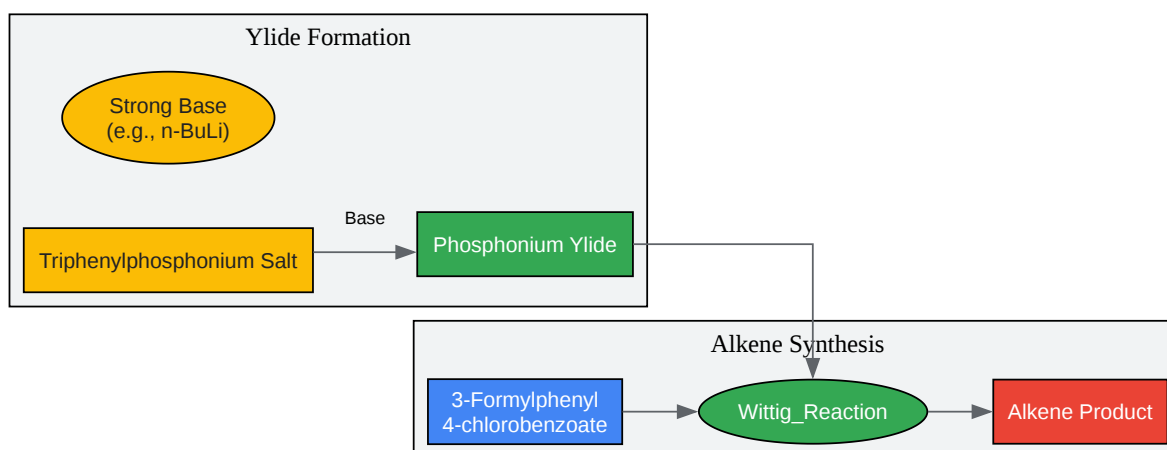
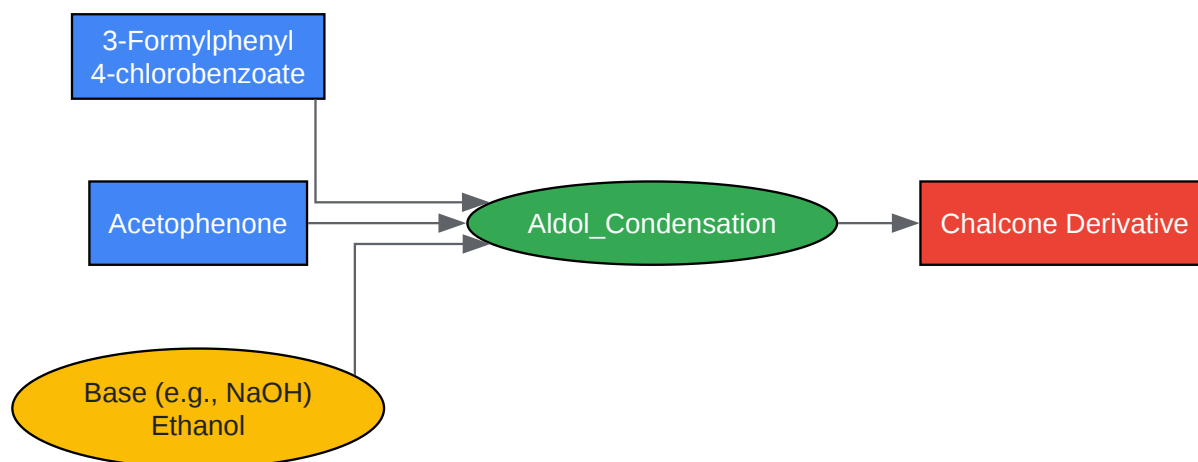
### Aldol Condensation for Chalcone Synthesis

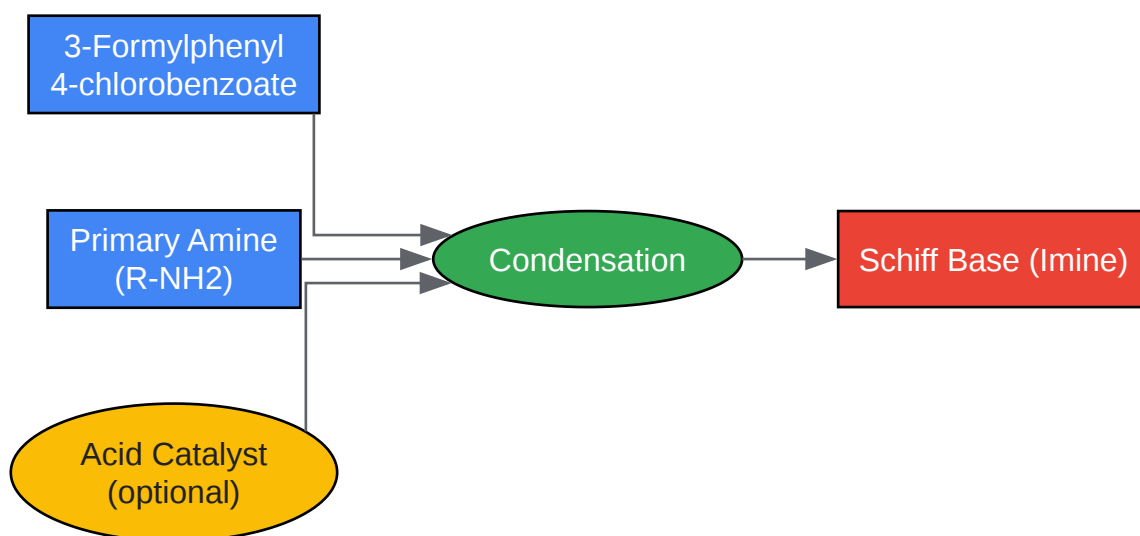
**3-Formylphenyl 4-chlorobenzoate** can react with acetophenones in a Claisen-Schmidt condensation to yield chalcones, which are precursors to flavonoids and other biologically active molecules.<sup>[2][3][4]</sup>

#### General Experimental Protocol: Aldol Condensation

- In a round-bottom flask, dissolve **3-Formylphenyl 4-chlorobenzoate** (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.
- Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred solution.
- Continue stirring at room temperature and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
- Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
- Filter the solid product, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

#### Illustrative Aldol Condensation Reaction





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